molecular formula C10H11Cl2NO5S B12429981 2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B12429981
M. Wt: 328.17 g/mol
InChI Key: STKGVHURXXSTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H11Cl2NO5S and a molecular weight of 328.17 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by sulfonation and methoxylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction depending on the reagents used.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can modify the sulfamoyl group.

Scientific Research Applications

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoic acid: Lacks the methoxyethyl and sulfamoyl groups.

    3,6-Dichloro-2-methoxybenzoic acid: Similar structure but different substitution pattern.

    2,6-Dichloro-3-sulfamoylbenzoic acid: Lacks the methoxyethyl group.

Uniqueness

2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the sulfamoyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H11Cl2NO5S

Molecular Weight

328.17 g/mol

IUPAC Name

2,6-dichloro-3-(2-methoxyethylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H11Cl2NO5S/c1-18-5-4-13-19(16,17)7-3-2-6(11)8(9(7)12)10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15)

InChI Key

STKGVHURXXSTBO-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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